molecular formula C10H14ClNO2 B13201540 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine CAS No. 634149-49-8

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine

Cat. No.: B13201540
CAS No.: 634149-49-8
M. Wt: 215.67 g/mol
InChI Key: SRNYHULKSHNBCV-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C10H14ClNO2 It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing[][3].

Mechanism of Action

The mechanism of action of 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .

Properties

CAS No.

634149-49-8

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6H,12H2,1-3H3

InChI Key

SRNYHULKSHNBCV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1OC)OC)Cl)N

Origin of Product

United States

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